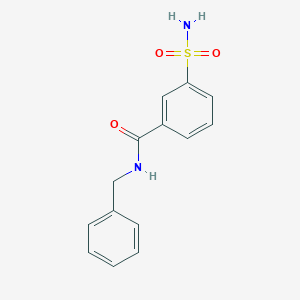

3-(aminosulfonyl)-N-benzylbenzamide

Description

3-(Aminosulfonyl)-N-benzylbenzamide is a sulfonamide derivative featuring a benzamide core substituted with a sulfamoyl group at the 3-position and a benzyl group attached to the amide nitrogen. This compound is structurally related to pharmacologically active benzamide sulfonamides, which are known for their enzyme inhibitory properties and therapeutic applications, particularly as diuretics and antihypertensives . The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding capacity, influencing both physicochemical properties (e.g., solubility, logP) and biological interactions with targets such as carbonic anhydrases or ion channels .

Properties

IUPAC Name |

N-benzyl-3-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXUVTAWEUNUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pain Management

One of the most significant applications of 3-(aminosulfonyl)-N-benzylbenzamide is in the treatment of pain. Research indicates that compounds with similar structures can act as inhibitors of voltage-gated sodium channels, particularly NaV1.7, which is implicated in various pain states, including neuropathic and inflammatory pain. These inhibitors may provide new avenues for pain management therapies without the side effects associated with traditional analgesics .

1.2 Anticancer Activity

Studies have shown that benzamide derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The structural features of this compound suggest it could function similarly, potentially leading to the development of new cancer therapeutics targeting specific pathways involved in tumor growth and metastasis .

3.1 Neuroprotective Effects

A study investigated the neuroprotective effects of compounds similar to this compound in models of neurodegenerative diseases such as Alzheimer's disease. The results indicated that these compounds could modulate neuroinflammation through cannabinoid receptor pathways, suggesting their potential as therapeutic agents for neurodegenerative conditions .

3.2 Antimicrobial Activity

Another area of research focused on the antimicrobial properties of sulfonamide derivatives, including those related to this compound. The findings revealed significant antibacterial activity against various strains, indicating its potential use in treating bacterial infections .

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Groups: Derivatives with hydroxyl substitutions (e.g., 3,5,2',4'-tetrahydroxyl) exhibit superior inhibitory activity compared to non-hydroxylated analogs, likely due to enhanced hydrogen bonding and target affinity .

- Halogenation : Chlorination (e.g., at C4 in Indapamide) improves metabolic stability and potency in antihypertensive applications .

- N-Substituents : Bulky or heterocyclic groups (e.g., indolinyl, piperazinyl) modulate selectivity and pharmacokinetics. For example, Indapamide’s indolinyl moiety enhances renal targeting .

Q & A

Q. What are the key synthetic routes for 3-(aminosulfonyl)-N-benzylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling agents (e.g., DCC or EDC) and strong bases to facilitate amide bond formation between the benzylamine and sulfonated benzoic acid derivatives. Purification steps, such as recrystallization or column chromatography, are critical for achieving high purity. Reaction parameters like temperature (controlled between 0–25°C), solvent choice (DMF or THF), and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which analytical techniques are essential for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (as applied in analogous benzamides) resolves stereochemistry and crystal packing, with unit cell parameters (e.g., monoclinic system, space group P2₁/c) providing structural insights .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies involve:

- Thermal analysis : TGA/DSC to determine decomposition temperatures.

- pH-dependent stability : Incubation in buffers (pH 1–13) followed by HPLC monitoring of degradation products.

- Light sensitivity : UV-Vis spectroscopy under controlled light exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in potency (e.g., tyrosine inhibition) may arise from substituent positioning (e.g., hydroxyl/methoxy groups) or assay conditions. Researchers should:

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Systematic substitution at the benzyl or sulfonamide moieties can modulate properties:

Q. What mechanistic insights can be gained from studying its interactions with biological targets?

Techniques like surface plasmon resonance (SPR) or fluorescence quenching quantify binding kinetics (e.g., Kd, kon/off). Molecular dynamics simulations reveal conformational changes in target proteins (e.g., induced fit in kinase domains) .

Q. How do solvent and temperature variations impact its reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMSO) favor SN₂ mechanisms in sulfonamide substitutions, while elevated temperatures (50–80°C) accelerate reaction rates. Kinetic studies (e.g., Arrhenius plots) determine activation energies for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.